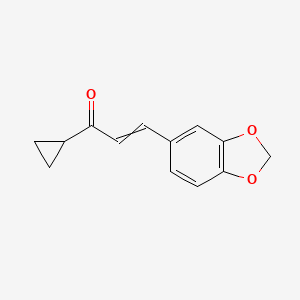
2-(3,4-Methylenedioxyphenyl)vinyl cyclopropyl ketone
Cat. No. B8288501
M. Wt: 216.23 g/mol
InChI Key: NWDSUOFLOXFSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04166074
Procedure details


2-(3,4-Methylenedioxyphenyl)vinyl cyclopropyl ketone [III; Ar is 3,4-methylenedioxyphenyl, R is H] was prepared from 8.4 g. of cyclopropyl methyl ketone and 15 g. of piperonal according to the procedure described above in Preparation A1 affording 21.5 g., m.p. 85°-87° C. when recrystallized from ethanol.


[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=[O:3].[CH:7]1[C:12]([CH:13]=O)=[CH:11][C:10]2[O:15][CH2:16][O:17][C:9]=2[CH:8]=1>>[CH:4]1([C:2]([CH:1]=[CH:13][C:12]2[CH:7]=[CH:8][C:9]3[O:17][CH2:16][O:15][C:10]=3[CH:11]=2)=[O:3])[CH2:6][CH2:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
[Compound]
|
Name
|
A1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording 21.5 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
, m.p. 85°-87° C. when recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C(=O)C=CC1=CC2=C(C=C1)OCO2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
